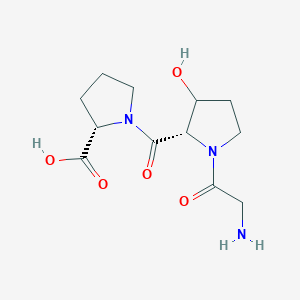
((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a glycyl group, a hydroxypyrrolidine ring, and a proline residue, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and selective deprotection. Common synthetic routes may involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino group and TBDMS (tert-butyldimethylsilyl) for the hydroxyl group. The peptide bond formation can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
化学反応の分析
Types of Reactions
((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminum hydride) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
科学的研究の応用
Chemistry
In chemistry, ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential role in enzyme inhibition and protein-protein interactions. Its ability to mimic natural peptides makes it a valuable tool for investigating biological processes and developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and properties may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the design of innovative products and technologies.
作用機序
The mechanism of action of ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-alanine
- ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-valine
- ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-leucine
Uniqueness
((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline stands out due to its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in various applications.
特性
分子式 |
C12H19N3O5 |
|---|---|
分子量 |
285.30 g/mol |
IUPAC名 |
(2S)-1-[(2S)-1-(2-aminoacetyl)-3-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O5/c13-6-9(17)15-5-3-8(16)10(15)11(18)14-4-1-2-7(14)12(19)20/h7-8,10,16H,1-6,13H2,(H,19,20)/t7-,8?,10-/m0/s1 |
InChIキー |
YXTSVRFSLSTUEG-OFQRNFBNSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2C(CCN2C(=O)CN)O)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2C(CCN2C(=O)CN)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















